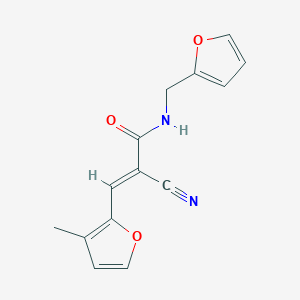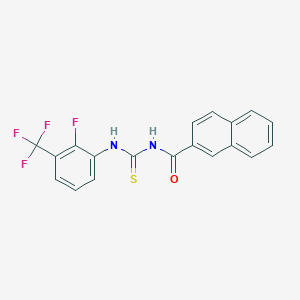![molecular formula C18H14FN3O2 B2981425 4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone CAS No. 941917-62-0](/img/structure/B2981425.png)
4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam with a nitrogen atom and a carbonyl group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the cyclization of hydrazides . Pyrrolidinones can be synthesized through various methods, including the cyclization of gamma-amino acids .Molecular Structure Analysis
1,2,4-Oxadiazoles have a planar structure with conjugated double bonds, which can participate in pi stacking interactions . Pyrrolidinones have a five-membered ring structure with a carbonyl group and a nitrogen atom .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo various chemical reactions, such as nucleophilic substitution and ring-opening reactions . Pyrrolidinones can participate in a variety of reactions, including condensation, reduction, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, 1,2,4-oxadiazole derivatives generally have good thermal and chemical stability due to their aromatic nature .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
- Novel fluorinated pyrazole derivatives incorporating 1,3,4-oxadiazole motifs have demonstrated significant antimicrobial activity, including antibacterial and antifungal properties, with specific compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Another study synthesized oxadiazole derivatives with remarkable anti-tuberculosis activity, highlighting their potential as antimicrobial agents (S.V et al., 2019).
Anticancer Properties
- Research on 3-aryl-5-aryl-1,2,4-oxadiazoles has identified novel apoptosis inducers with potential as anticancer agents, with specific compounds showing activity in breast and colorectal cancer cell lines (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
- M-terphenyl oxadiazole derivatives have been synthesized and utilized as effective electron-transporting and exciton-blocking materials in blue, green, and red phosphorescent OLEDs, showing high efficiency and low roll-off (Shih et al., 2015).
Fluorescent Sensors
- Heteroatom-containing organic fluorophores based on 1,3,4-oxadiazole have been developed for reversible fluorescent pH sensing, demonstrating their utility in detecting acidic and basic organic vapors (Yang et al., 2013).
Material Science
- New fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been synthesized, offering high thermal stability and fluorescence properties, suitable for applications in thin coatings and electronic devices (Hamciuc et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-9-5-4-8-14(15)17-20-18(24-21-17)12-10-16(23)22(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYLRSDBXRYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)
![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)


![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)